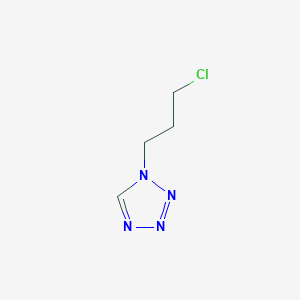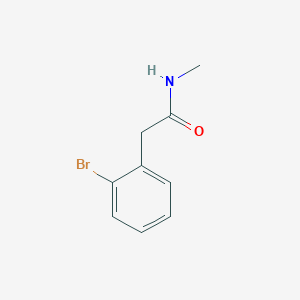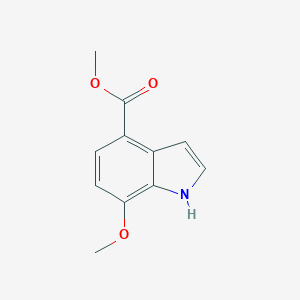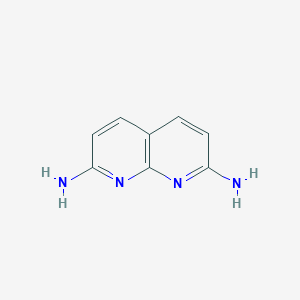
N-Metil-3,4-dimetilbencilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3,4-dimethylbenzylamine is an organic compound. The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group . It is a colorless liquid and is used as a catalyst for the formation of polyurethane foams and epoxy resins .
Synthesis Analysis
N,N-Dimethylbenzylamine can be synthesized by the Eschweiler–Clarke reaction of benzylamine . It undergoes directed ortho metalation with butyl lithium .Molecular Structure Analysis
The molecular formula of N-Methyl-3,4-dimethylbenzylamine is C10H15N . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .Chemical Reactions Analysis
N,N-Dimethylbenzylamine undergoes directed ortho metalation with butyl lithium . Via these reactions, many derivatives are known with the formula 2-X-C6H4CH2N(CH3)2 . The amine is basic and undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts .Physical And Chemical Properties Analysis
N-Methyl-3,4-dimethylbenzylamine has a density of 0.9 g/mL at 25 °C . Its boiling point is 183-184 °C/765 mmHg and its melting point is -75 °C .Aplicaciones Científicas De Investigación
Catálisis en la Síntesis de Polímeros
“N-Metil-3,4-dimetilbencilamina” se utiliza ampliamente como catalizador en la síntesis de espumas de poliuretano y resinas epoxi. Facilita la reacción de curado de formulaciones como el éter diglicidílico de bisfenol A y el anhídrido tetrahidroftálico .
Química Organometálica
Este compuesto sirve como sustrato en la química organometálica, particularmente en los procesos de C-H (tio)amida catalizados por rutenio. Es un paso clave en la aplicación potencial de este compuesto en la creación de nuevas entidades químicas .
Complejos de Lantánidos para Catálisis
En el campo de la química de los lantánidos, “this compound” se ha utilizado para mejorar la eficiencia catalítica de los complejos basados en lantano, particularmente en las reacciones de hidrofosfinación .
Separación Cromatográfica
También se utiliza en cromatografía para la separación de aminas terciarias. Un ejemplo es su uso en columnas Primesep 200, que separa aminas terciarias simples por intercambio catiónico y mecanismos de fase inversa .
Reactivo de Síntesis Orgánica
Como reactivo en la síntesis orgánica, reacciona con cúmulos de osmio carbonilo para formar cúmulos de triosmio, mostrando su versatilidad en reacciones orgánicas complejas .
Síntesis de Aminas
“this compound” está involucrada en la síntesis de aminas bencílicas. Actúa como catalizador en los procesos de aminación bencílica catalizados por paladio, que son cruciales para crear varios compuestos orgánicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Methyl-3,4-dimethylbenzylamine is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It serves as a catalyst in these reactions, accelerating the rate of the chemical processes.
Mode of Action
The compound interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst in the formation of polyurethane foams and epoxy resins. It can also undergo quaternization with alkyl halides to give quaternary ammonium salts , which are useful phase transfer catalysts.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polyurethane foams and epoxy resins . These materials are widely used in various industries, including construction, automotive, and electronics.
Result of Action
The primary result of N-Methyl-3,4-dimethylbenzylamine’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, from insulation and sealants to coatings and adhesives.
Action Environment
The efficacy and stability of N-Methyl-3,4-dimethylbenzylamine can be influenced by various environmental factors. For instance, the compound is a colorless to pale yellow liquid that can dissolve in many organic solvents, such as ethers, alcohols, and ketones . It should be stored at 2-8°C and protected from light . Safety precautions should be taken when handling this compound, as it may produce flammable vapors or gases when in contact with fire or oxygen .
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOIGIUHCAXXDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



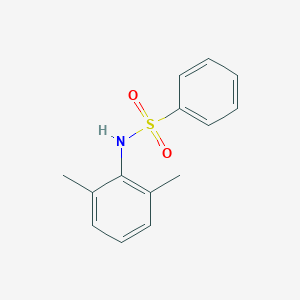
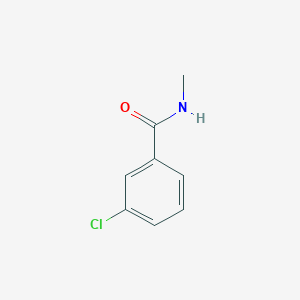
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
